molecular formula C11H10Cl2O2 B8771632 Ethyl 3-(2,6-dichlorophenyl)prop-2-enoate

Ethyl 3-(2,6-dichlorophenyl)prop-2-enoate

Cat. No.: B8771632
M. Wt: 245.10 g/mol
InChI Key: LUUHRZVWQLCAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,6-dichlorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C11H10Cl2O2 and its molecular weight is 245.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3

InChI Key

LUUHRZVWQLCAAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichlorobenzaldehyde (350 mg, 2.0 mmol) and triethyl phosphonoacetate (448 mg, 2.6 mmol) in THF (5 mL), potassium tert-butoxide (291 mg, 2.6 mmol) was added under ice cooling, and at the same temperature, the mixture was stirred for 2 hours. A saturated aqueous solution of ammonium chloride was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. Further, the residue was purified by chromatography on a silica gel column (hexane/ethyl acetate=50/1) to yield the title compound as a colorless syrupy substance (yield: 65.1%).
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65.1%

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